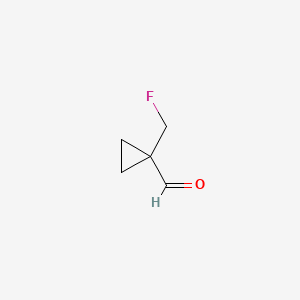

1-(Fluoromethyl)cyclopropane-1-carbaldehyde

描述

属性

IUPAC Name |

1-(fluoromethyl)cyclopropane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO/c6-3-5(4-7)1-2-5/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSXPZDSMOTRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CF)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268519-96-5 | |

| Record name | 1-(fluoromethyl)cyclopropane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of 1-(Fluoromethyl)cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane with fluoromethylating agents under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale chemical reactors where the reaction parameters are optimized for maximum efficiency. The process may include steps such as purification and isolation of the product to meet industrial standards .

化学反应分析

1-(Fluoromethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

1-(Fluoromethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials

作用机制

The mechanism of action of 1-(Fluoromethyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluoromethyl group can influence the compound’s reactivity and stability, affecting its overall biological activity .

相似化合物的比较

Structural and Physical Properties

Below is a comparative analysis of 1-(fluoromethyl)cyclopropane-1-carbaldehyde and its analogs:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl (-CF₃) group () enhances electrophilicity at the aldehyde compared to the isopropyl group (-CH(CH₃)₂, ), which is electron-donating. The fluoromethyl (-CH₂F) group likely exhibits intermediate reactivity due to moderate electronegativity .

- Aromatic vs. Aliphatic Substituents : Naphthalene-substituted analogs () show extended conjugation, which may stabilize the aldehyde via resonance, altering reactivity in photochemical applications .

Aldehyde Reactivity

- Nucleophilic Additions : The trifluoromethyl analog () undergoes rapid nucleophilic attacks (e.g., Grignard reactions) due to strong electron withdrawal. In contrast, the isopropyl derivative () requires harsher conditions .

- Cyclopropane Ring Stability : The strained cyclopropane ring in all analogs facilitates ring-opening reactions. For example, 1-(naphthalen-2-yl)cyclopropane-1-carbaldehyde () undergoes ring expansion under acidic conditions to form tetralone derivatives .

Spectroscopic Data

- NMR Trends :

- 1-(Naphthalen-2-yl)cyclopropane-1-carbaldehyde : ¹H NMR shows characteristic aldehyde proton at δ 9.46 ppm and aromatic protons between δ 7.44–7.97 ppm .

- 1-(Propan-2-yl)cyclopropane-1-carbaldehyde : Aldehyde proton at δ 9.46 ppm (similar to aromatic analogs), with isopropyl protons at δ 1.92–2.12 ppm .

生物活性

1-(Fluoromethyl)cyclopropane-1-carbaldehyde (FMCC) is a chemical compound with the molecular formula CHFO and a molecular weight of approximately 102.11 g/mol. It features a cyclopropane ring substituted with a fluoromethyl group and an aldehyde functional group. The unique structural characteristics of FMCC contribute to its potential biological activity and reactivity in organic synthesis.

The presence of the aldehyde functional group allows FMCC to participate in various organic reactions, making it a valuable intermediate in synthetic chemistry. Its reactivity is further enhanced by the electron-withdrawing nature of the fluorine atom, which can influence the compound's interactions with biological systems.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid | Cyclopropane derivative | Contains trifluoromethyl group; carboxylic acid functionality |

| Cyclopropanecarboxaldehyde | Cyclopropane derivative | Lacks fluorine; simpler structure |

| 2-Fluorocyclopropanecarboxaldehyde | Cyclopropane derivative | Different positioning of fluorine |

The structural uniqueness of FMCC, particularly its combination of both fluoromethyl and aldehyde groups, may impart distinctive chemical reactivity and potential biological properties compared to these similar compounds.

Research into the biological activity of FMCC has been limited, but insights can be drawn from studies on related compounds. The fluorocyclopropane moiety has been shown to enhance the pharmacological profiles of certain drugs, particularly in cancer treatment. For instance, analogs containing fluorocyclopropanes have demonstrated improved selectivity and reduced toxicity in cancer cell lines compared to their non-fluorinated counterparts .

Case Study: Fluorocyclopropane in Drug Development

A notable case study involves the monofluoro analog of cabozantinib, a known c-Met and VEGFR-2 inhibitor used in cancer therapy. The introduction of a fluorocyclopropane moiety resulted in enhanced in vitro profiles, showing significant selectivity against liver cancer cells while exhibiting lower toxicity towards non-cancerous cells . This suggests that compounds like FMCC could be explored for similar therapeutic applications.

Toxicological Considerations

While specific toxicological data on FMCC is sparse, it is essential to consider the general toxicity associated with organofluorine compounds. For example, fluoroacetate, a related compound, has been shown to inhibit critical metabolic pathways, leading to significant toxicity . Therefore, understanding the metabolic pathways influenced by FMCC is crucial for assessing its safety profile.

Research Applications

This compound holds potential applications across various fields:

- Organic Synthesis : FMCC can serve as an intermediate for synthesizing more complex organic molecules.

- Medicinal Chemistry : Its unique properties may allow for fine-tuning drug candidates, enhancing their efficacy and reducing side effects.

- Biological Studies : Investigating its interactions with biomolecules could yield insights into its potential therapeutic roles.

Table 2: Potential Research Directions

| Research Area | Potential Focus |

|---|---|

| Organic Chemistry | Synthesis of complex molecules using FMCC as an intermediate |

| Medicinal Chemistry | Development of new drug candidates incorporating FMCC |

| Toxicology Studies | Assessment of metabolic stability and toxicity profiles |

常见问题

Q. Which analytical techniques are most effective for quantifying trace impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。